molecular formula C11H8F3N3O B7940897 5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine

5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine

Cat. No.: B7940897
M. Wt: 255.20 g/mol
InChI Key: MYFWUMLHJBMGSB-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring with an amine group.

Preparation Methods

The resulting intermediate can then undergo Buchwald-Hartwig amination or Suzuki and Sonogashira coupling reactions to yield the desired compound . Industrial production methods may involve scalable and optimized versions of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules through electron-withdrawing and electron-donating effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-7(9)8-5-17-10(15)6-16-8/h1-6H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWUMLHJBMGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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